N-methylbutylamine hydrochloride
Overview
Description
N-methylbutylamine hydrochloride is an organic compound classified as a secondary amine. It is a derivative of butylamine, where one hydrogen atom on the nitrogen is replaced by a methyl group. The hydrochloride salt form enhances its stability and solubility in water. This compound is used in various chemical syntheses and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylbutylamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of n-butylamine with formaldehyde and hydrogen chloride. The reaction proceeds as follows:
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Methylation of n-butylamine
Reactants: n-butylamine, formaldehyde, hydrogen chloride.
Conditions: The reaction is typically carried out in an aqueous medium at room temperature.
Reaction: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{NHCH}_3 \cdot \text{HCl} ]
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Industrial Production Methods
Large-scale synthesis: In industrial settings, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-methylbutylamine hydrochloride undergoes various chemical reactions, including:
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Substitution Reactions
Reagents: Alkyl halides, acyl chlorides.
Conditions: Typically carried out in the presence of a base such as sodium hydroxide.
Products: N-alkyl-N-methylbutylamines or N-acyl-N-methylbutylamines.
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Oxidation Reactions
Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Reactions are usually performed under acidic or basic conditions.
Products: Oxidized derivatives such as N-methylbutylamine oxides.
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Reduction Reactions
Reagents: Reducing agents like lithium aluminum hydride.
Conditions: Reactions are typically carried out in anhydrous solvents.
Products: Reduced forms of N-methylbutylamine derivatives.
Scientific Research Applications
N-methylbutylamine hydrochloride has several applications in scientific research:
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Chemistry
Intermediate in organic synthesis: Used as a building block for the synthesis of more complex molecules.
Catalyst: Acts as a catalyst in certain organic reactions.
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Biology
Biochemical studies: Utilized in studies involving amine metabolism and enzyme interactions.
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Medicine
Pharmaceuticals: Investigated for potential therapeutic applications due to its amine functionality.
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Industry
Chemical manufacturing: Employed in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-methylbutylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
N-methylbutylamine hydrochloride can be compared with other similar compounds such as:
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N-methylpropylamine hydrochloride
Structure: Similar but with a shorter alkyl chain.
Reactivity: Slightly different due to the chain length.
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N-ethylbutylamine hydrochloride
Structure: Ethyl group instead of a methyl group.
Reactivity: Different steric and electronic effects.
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N-methylisobutylamine hydrochloride
Structure: Branched alkyl chain.
Reactivity: Different due to branching.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique structure and reactivity make it valuable in chemical synthesis, research, and industrial processes
Properties
IUPAC Name |
N-methylbutan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-3-4-5-6-2;/h6H,3-5H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZISORLJJDLBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90989895 | |
Record name | N-Methylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90989895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6973-82-6 | |
Record name | NSC41360 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90989895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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